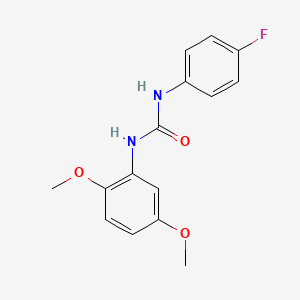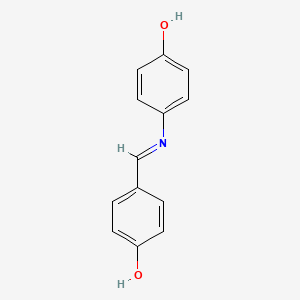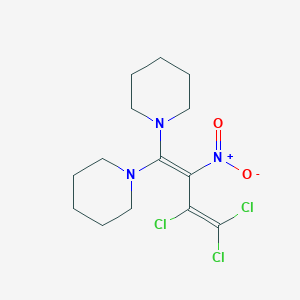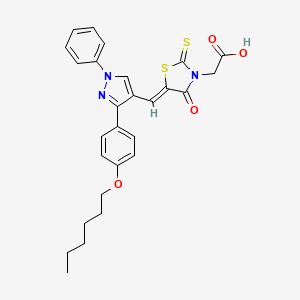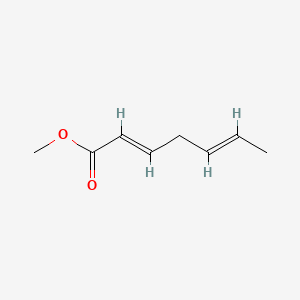
Methyl (2E,5E)-hepta-2,5-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E,5E)-hepta-2,5-dienoate is an organic compound characterized by its conjugated diene structure. This compound is a methyl ester derivative of hepta-2,5-dienoic acid, featuring two double bonds in the E configuration. It is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2E,5E)-hepta-2,5-dienoate can be synthesized through several methods. One common approach involves the esterification of hepta-2,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient separation techniques ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E,5E)-hepta-2,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Hepta-2,5-dienoic acid or hepta-2,5-dienal.
Reduction: Methyl heptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2E,5E)-hepta-2,5-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of methyl (2E,5E)-hepta-2,5-dienoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The conjugated diene structure allows it to participate in electron transfer reactions, which can influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2E,4E)-hexa-2,4-dienoate: Similar structure but with one fewer carbon atom.
Methyl (2E,5E)-octa-2,5-dienoate: Similar structure but with one additional carbon atom.
Uniqueness
Methyl (2E,5E)-hepta-2,5-dienoate is unique due to its specific chain length and conjugated diene system, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill as effectively.
Eigenschaften
CAS-Nummer |
32793-93-4 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
methyl (2E,5E)-hepta-2,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-4,6-7H,5H2,1-2H3/b4-3+,7-6+ |
InChI-Schlüssel |
AEKZTVSCWKESCZ-FZWLCVONSA-N |
Isomerische SMILES |
C/C=C/C/C=C/C(=O)OC |
Kanonische SMILES |
CC=CCC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


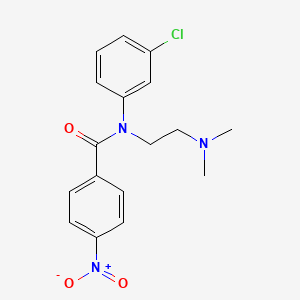



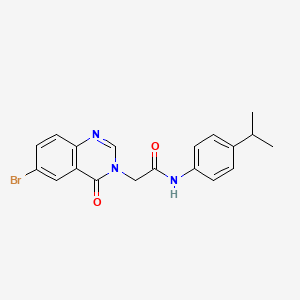
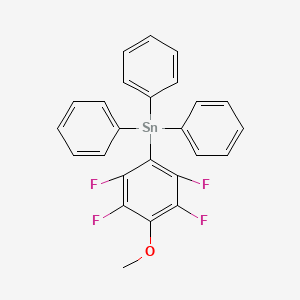
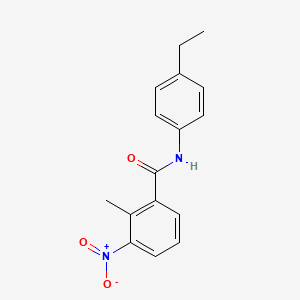
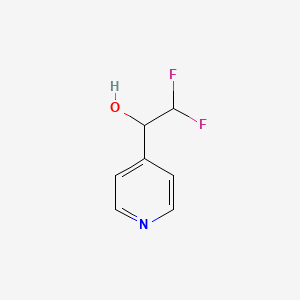
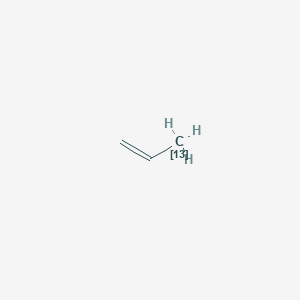
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
